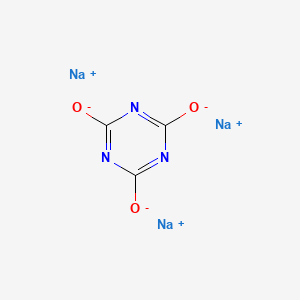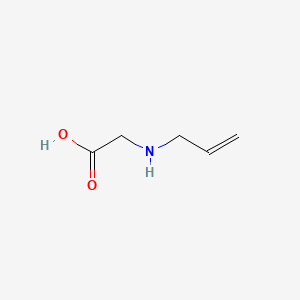
Tri-O-tolylphosphine oxide
Übersicht
Beschreibung
Tri-O-tolylphosphine oxide, also known as Tris(2-methylphenyl)phosphane, is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° . It is also an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .
Synthesis Analysis
Tris(o-tolyl)phosphine, in solution, slowly converts to the phosphine oxide . It tends to cyclometalate when treated with metal halides and metal acetates . Complexes of this ligand are common in homogeneous catalysis .
Molecular Structure Analysis
The molecular formula of Tri-O-tolylphosphine oxide is C21H21OP . The average mass is 320.365 Da and the monoisotopic mass is 320.132996 Da .
Chemical Reactions Analysis
Tri(o-tolyl)phosphine is a ligand used in the Heck reaction and Suzuki coupling of propargylic carbonates .
Physical And Chemical Properties Analysis
Tri-O-tolylphosphine oxide has a molar mass of 304.37 g/mol . It is a white to light yellow solid . It is soluble in toluene and acetone .
Wissenschaftliche Forschungsanwendungen
Organophosphorus Compound
Tri-O-tolylphosphine oxide is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents .
Phosphine Ligand
In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° .
Cyclometalation
It tends to cyclometalate when treated with metal halides and metal acetates .
Homogeneous Catalysis
Complexes of this ligand are common in homogeneous catalysis . An example of this is the structure of a Herrmann’s catalyst, which is derived from tris (o-tolyl)phosphine .
Heck Reaction
Tri-O-tolylphosphine oxide is a ligand used in the Heck reaction . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst (or palladium nanomaterial-based catalyst) to form a substituted alkene .
Suzuki Coupling
It is also used in the Suzuki coupling of propargylic carbonates . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex .
Wirkmechanismus
Target of Action
Tri-O-tolylphosphine oxide is an organophosphorus compound . As a phosphine ligand, it has a wide cone angle . The primary targets of this compound are metal halides and metal acetates . These targets play a crucial role in various chemical reactions, including cross couplings, silylations, Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
Tri-O-tolylphosphine oxide interacts with its targets by cyclometalation . This process involves the formation of a cyclic compound in which the phosphine oxide binds to a metal atom of the target compound . This interaction results in changes in the chemical structure of the target, enabling it to participate in further reactions .
Biochemical Pathways
The biochemical pathways affected by Tri-O-tolylphosphine oxide are primarily those involving the aforementioned chemical reactions . The downstream effects of these pathways can vary widely, depending on the specific reaction and the compounds involved. In general, these effects can include the formation of new chemical bonds, the breaking of existing bonds, or changes in the spatial arrangement of atoms within a molecule .
Pharmacokinetics
It is known that the compound is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . These properties may influence its bioavailability and its behavior within the body.
Result of Action
The molecular and cellular effects of Tri-O-tolylphosphine oxide’s action are largely dependent on the specific reactions it participates in. For example, in the Heck Reaction and Suzuki-Miyaura Coupling, it can facilitate the formation of carbon-carbon bonds . These reactions are fundamental to organic synthesis and can lead to the production of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of Tri-O-tolylphosphine oxide can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its ability to interact with its targets . Additionally, its conversion to phosphine oxide in solution can be influenced by factors such as temperature and the presence of other chemicals . Understanding these factors is crucial for optimizing the use of Tri-O-tolylphosphine oxide in chemical reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVITFVAXDZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316121 | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-tolylphosphine oxide | |
CAS RN |
6163-63-9 | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights about Tri-O-tolylphosphine Oxide and related compounds were gained from the crystallographic studies?
A1: The crystal and molecular structures of Tri-O-tolylphosphine Oxide, along with Tri-O-tolylphosphine, Tri-O-tolylphosphine Sulfide, and Tri-O-tolylphosphine Selenide, were determined using X-ray diffraction. This revealed that Tri-O-tolylphosphine Oxide crystallizes in the monoclinic space group P21/c with twelve molecules per unit cell []. Interestingly, the study found that variations in the phosphorus-carbon (P-C) bond lengths within these compounds are influenced by factors like charge density on the phosphorus and aromatic ring, steric effects due to the bulky o-tolyl groups, and crystal packing forces []. Contrary to some expectations, the study concluded that the P-C bond length differences are not driven by the extension of the aromatic π system onto the phosphorus atom [].
Q2: Did the computational study support the experimental findings regarding the structure of Tri-O-tolylphosphine Oxide?
A2: Yes, the PM3 semi-empirical calculations aligned well with the experimental data []. The calculations accurately predicted the structural parameters, including bond lengths and angles, of Tri-O-tolylphosphine Oxide and related compounds []. The study also explored the conformational preferences of Tri-O-tolylphosphine Oxide, revealing that the most stable conformation features a "paddle" arrangement, where the three methyl groups are oriented close to the oxygen atom []. This conformation likely minimizes steric hindrance and optimizes electrostatic interactions within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















